molecular formula C28H32ClFN2O6S B14484294 (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine CAS No. 65999-51-1

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine

Cat. No.: B14484294
CAS No.: 65999-51-1
M. Wt: 579.1 g/mol
InChI Key: LRFCLQQDLBNLAX-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine is a complex organic compound that features multiple functional groups, including a piperazine ring, a benzothiepin structure, and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine typically involves multiple steps:

    Formation of the benzothiepin structure: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.

    Incorporation of the dioxolane moiety: This can be done through acetalization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzothiepin structure.

    Reduction: Reduction reactions could target the double bonds or the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes in the body.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine: This compound is unique due to its specific combination of functional groups.

    Other benzothiepin derivatives: These compounds may share some structural similarities but differ in their specific substituents and functional groups.

    Other piperazine derivatives: These compounds may have similar pharmacological properties but differ in their overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

65999-51-1

Molecular Formula

C28H32ClFN2O6S

Molecular Weight

579.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine

InChI

InChI=1S/C24H28ClFN2O2S.C4H4O4/c1-16-15-29-24(30-16)6-7-27-8-10-28(11-9-27)21-12-17-2-4-19(26)14-23(17)31-22-5-3-18(25)13-20(21)22;5-3(6)1-2-4(7)8/h2-5,13-14,16,21,24H,6-12,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LRFCLQQDLBNLAX-WLHGVMLRSA-N

Isomeric SMILES

CC1COC(O1)CCN2CCN(CC2)C3CC4=C(C=C(C=C4)F)SC5=C3C=C(C=C5)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1COC(O1)CCN2CCN(CC2)C3CC4=C(C=C(C=C4)F)SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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